molecular formula C5H8F3O4P B6146151 dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate CAS No. 85234-34-0

dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate

Cat. No.: B6146151
CAS No.: 85234-34-0
M. Wt: 220.1
InChI Key:
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Description

Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate is a chemical compound with the molecular formula C5H8F3O4P. It is known for its unique structure, which includes a trifluoromethyl group and a phosphonate ester. This compound is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 3,3,3-trifluoroacetone under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate is widely used in scientific research due to its versatile reactivity. Some of its applications include:

    Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl and phosphonate groups into target molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, while the phosphonate ester can participate in various chemical transformations. These interactions are studied to understand the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate include:

  • Dimethyl (3,3,3-trifluoro-2-hydroxypropyl)phosphonate
  • Dimethyl (3,3,3-trifluoro-2-aminopropyl)phosphonate
  • Dimethyl (3,3,3-trifluoro-2-methylpropyl)phosphonate

Uniqueness

This compound is unique due to its specific combination of a trifluoromethyl group and a phosphonate ester. This combination imparts distinct reactivity and functional properties, making it valuable in various research and industrial applications.

Properties

CAS No.

85234-34-0

Molecular Formula

C5H8F3O4P

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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